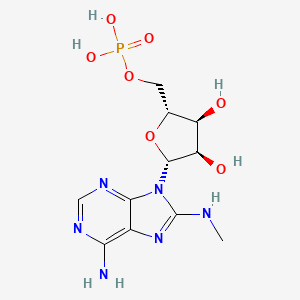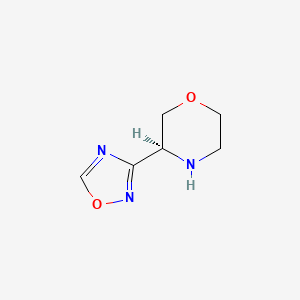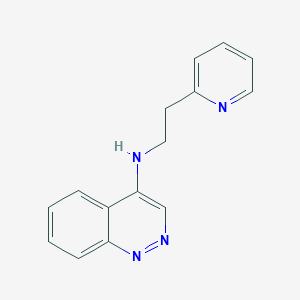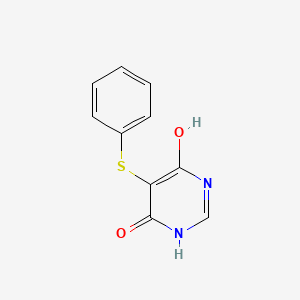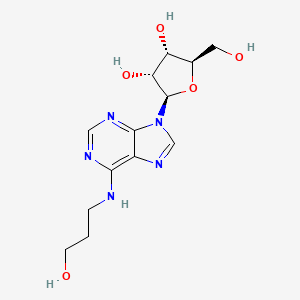![molecular formula C13H10N2O4 B12922885 2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid CAS No. 142603-91-6](/img/structure/B12922885.png)
2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features an acetoxyphenyl group at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-acetoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the corresponding pyrimidine derivative. The reaction typically proceeds under reflux conditions in ethanol, followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions: 2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学研究应用
2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved would require further investigation through biochemical assays and molecular modeling studies.
相似化合物的比较
- 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid
- 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid
- 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid
Comparison: 2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the acetoxy group, which can influence its reactivity and biological activity. Compared to its hydroxy, methoxy, and chloro analogs, the acetoxy group may enhance its solubility and ability to interact with specific biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
142603-91-6 |
|---|---|
分子式 |
C13H10N2O4 |
分子量 |
258.23 g/mol |
IUPAC 名称 |
2-(4-acetyloxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-8(16)19-11-4-2-9(3-5-11)12-14-6-10(7-15-12)13(17)18/h2-7H,1H3,(H,17,18) |
InChI 键 |
XSRMHFOPZYHGTM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


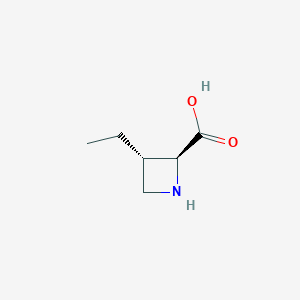

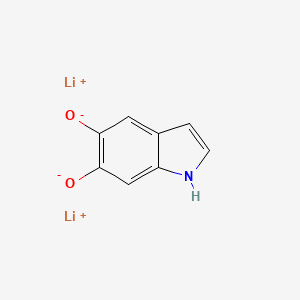
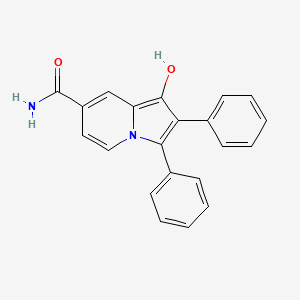
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)

![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
